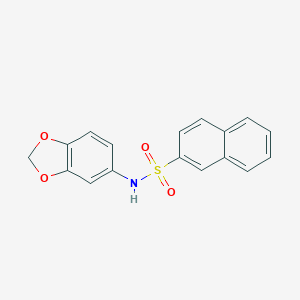

N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c19-23(20,15-7-5-12-3-1-2-4-13(12)9-15)18-14-6-8-16-17(10-14)22-11-21-16/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDBIMYGZRTXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide typically involves the following steps:

Formation of the benzodioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.

Sulfonation of naphthalene: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-2-sulfonic acid.

Coupling reaction: The benzodioxole moiety is then coupled with naphthalene-2-sulfonic acid using a suitable coupling agent such as thionyl chloride or phosphorus oxychloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale sulfonation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

Oxidation: Formation of sulfonic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Enzyme Inhibition

N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide has been studied for its inhibitory effects on various enzymes. Recent research indicates that compounds with similar structural motifs exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease respectively .

| Enzyme | Inhibitory Activity | Reference |

|---|---|---|

| α-Glucosidase | Significant inhibition | |

| Acetylcholinesterase | Moderate inhibition |

Antitumor Activity

Studies have shown that sulfonamide derivatives can exhibit antitumor properties. For instance, compounds structurally related to this compound have been evaluated for their effects on cancer cell lines, revealing potential for use in cancer therapeutics . The mechanism of action often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research indicates that sulfonamide derivatives possess broad-spectrum antibacterial properties, making them suitable candidates for developing new antibiotics . The benzodioxole moiety may enhance the pharmacological profile by improving solubility and bioavailability.

Case Studies

Case Study 1: Enzyme Inhibition in Drug Design

A study focused on the design of novel sulfonamides targeting α-glucosidase demonstrated that modifications to the benzodioxole structure significantly improved inhibitory potency. The synthesized compounds were screened using molecular docking techniques, revealing binding affinities comparable to established inhibitors .

Case Study 2: Antitumor Effects on Burkitt's Lymphoma Cells

In vitro studies involving Burkitt's lymphoma cell lines showed that this compound could induce apoptosis at micromolar concentrations. The compound's mechanism was linked to the activation of specific apoptotic pathways, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with active sites of enzymes, inhibiting their function and leading to cellular effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Core Substituents and Functional Groups

- N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide :

This capsaicin analogue replaces the naphthalene group with a benzene ring and substitutes the amide bond with a sulfonamide linkage. The benzodioxole ring adopts an envelope conformation, with puckering parameters $ q2 = 0.140 \, \text{Å} $ and $ \phi2 = 145.7^\circ $, indicating moderate distortion from planarity . - Dansyl Derivatives (e.g., 1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione): The dansyl group introduces a dimethylamino substituent on the naphthalene ring, enhancing fluorescence. The dihedral angle between the naphthalene and heterocyclic ring is $ 89.63^\circ $, suggesting orthogonal orientation .

- N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide: Features a benzoisoxazole core instead of benzodioxole, with ethyl and methoxy substituents.

Key Structural Differences :

Crystallographic and Conformational Analysis

- Capsaicin Analogue :

- Dansyl Derivative :

- Target Compound :

Expected to exhibit similar hydrogen-bonding patterns due to the sulfonamide group, though naphthalene’s bulkiness may influence packing efficiency.

Pharmacological and Functional Properties

- Dansyl Derivatives :

Primarily used as fluorescent probes for protein binding studies due to their strong emission properties . - Target Compound : The naphthalene sulfonamide group is associated with kinase inhibition and antimicrobial activity in other contexts, though specific data are unavailable in the evidence.

Biological Activity

N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's benzodioxole moiety is believed to engage with the active sites of various enzymes, leading to inhibition of their function. This inhibition can trigger cellular effects, including apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can selectively induce apoptosis in various cancer cell lines. The compound's mechanism may involve the inhibition of critical pathways associated with cancer cell survival and proliferation .

Case Study: Anticancer Activity against Non-Small Cell Lung Cancer (NSCLC)

A notable study highlighted the effectiveness of similar benzodioxole derivatives in targeting non-small cell lung cancer (NSCLC). These compounds demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells through mechanisms such as Akt inhibition and apoptosis induction . Although specific data on this compound in this context is limited, its structural similarity suggests potential for similar efficacy.

Antibacterial Activity

Sulfonamides have historically been recognized for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. This compound may share this characteristic, potentially exhibiting antibacterial activity through mechanisms akin to traditional sulfonamides by inhibiting dihydropteroate synthase, an enzyme critical for bacterial growth .

Structure-Activity Relationship (SAR)

The antibacterial efficacy of sulfonamides is influenced by their structural components. For instance, the presence of electron-withdrawing groups on the aromatic ring can enhance activity against specific bacterial strains. Understanding the SAR can guide modifications to improve the antibacterial potency of this compound .

Research Findings and Applications

The compound has been investigated for various applications beyond anticancer and antibacterial activities:

Medicinal Chemistry : It is being explored for its potential as an anticancer agent targeting specific pathways in tumorigenesis.

Materials Science : The compound's unique structure allows it to be utilized in developing organic semiconductors and advanced materials.

Biological Studies : It serves as a probe in studying enzyme interactions and cellular pathways, providing insights into drug design and development.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-yl)naphthalene-2-sulfonamide, and how can purity be optimized?

- Methodology : Condensation reactions between sulfonamide precursors and functionalized benzodioxole derivatives are commonly employed. For example, analogous syntheses involve reacting sulfonyl chlorides with amine-containing benzodioxole intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) ensures high yields (>70%) and purity. Characterization by ¹H/¹³C NMR and IR spectroscopy confirms structural integrity .

Q. How can the molecular structure and conformation of this compound be validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELX software (e.g., SHELXL for small-molecule structures) resolves bond lengths, angles, and torsional parameters. For instance, benzodioxole rings often exhibit envelope conformations with puckering parameters (e.g., q₂ = 0.140 Å, φ₂ = 145.7°) . Visualization tools like ORTEP-3 aid in analyzing dihedral angles between aromatic systems (e.g., 84.65° between benzodioxole and naphthalene planes) .

Q. What spectroscopic techniques are critical for characterizing this sulfonamide?

- Methodology :

- NMR : ¹H NMR identifies sulfonamide NH protons (δ ~10–12 ppm) and benzodioxole methylene protons (δ ~5.9–6.3 ppm). ¹³C NMR confirms sulfonyl carbons (δ ~115–120 ppm) .

- IR : Stretching vibrations for S=O (~1360–1180 cm⁻¹) and N–H (~3300 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., m/z 291.32 for C₁₄H₁₃NO₄S) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict tautomeric equilibria and electronic properties?

- Methodology : DFT/B3LYP/6-311++G(d,p) calculations model thione-thiol tautomerism and frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). Gauge-invariant atomic orbital (GIAO) methods predict NMR chemical shifts (<2 ppm deviation from experimental data) . Non-linear optical (NLO) properties, such as hyperpolarizability (β₀), can be derived via polarizability tensors .

Q. What strategies resolve contradictions between crystallographic data and computational models?

- Methodology : Cross-validate SC-XRD results (e.g., R-factor <0.05) with DFT-optimized geometries. Discrepancies in bond lengths (e.g., S–N: 1.63 Å experimental vs. 1.65 Å calculated) may arise from crystal packing effects. Use software like Mercury for Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, N–H···π) .

Q. How does hydrogen-bonding topology influence supramolecular assembly in crystals?

- Methodology : Graph-set analysis (e.g., R₂²(8) motifs) maps C–H···O and N–H···O interactions. For example, benzodioxole methylene groups form C–H···O links (d = 2.85 Å, θ = 145°), creating 2D layers stabilized by π-π stacking (3.8 Å interplanar distance) .

Q. What biological screening approaches are suitable for assessing this compound’s activity?

- Methodology :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7 IC₅₀ = 32 µM) .

- Enzyme Inhibition : Docking studies (AutoDock Vina) predict binding to dihydropteroate synthase (DHPS) or carbonic anhydrase. Validate via enzymatic assays (e.g., UV-Vis monitoring of substrate conversion) .

Q. How can synthetic byproducts or degradation products be identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.